

Spectral Data Analysis of 1-methyl-1H-pyrazole-4-carbonitrile: A Technical Guide

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Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-4-carbonitrile

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This technical guide provides a detailed overview of the spectral data for the compound **1-methyl-1H-pyrazole-4-carbonitrile** ($C_5H_5N_3$, MW: 107.11 g/mol, CAS: 66121-71-9). Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data, expected spectral characteristics based on its structure, and data from closely related analogs. This guide also includes standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for small organic molecules.

Predicted and Expected Spectral Data

While experimental spectra for **1-methyl-1H-pyrazole-4-carbonitrile** are not readily available in public spectral databases, its molecular structure allows for the prediction of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Spectral Data:

The proton NMR spectrum of **1-methyl-1H-pyrazole-4-carbonitrile** is expected to show three distinct signals corresponding to the methyl protons and the two aromatic protons on the pyrazole ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 3.9	Singlet	3H	N-CH ₃
~ 7.8	Singlet	1H	C3-H
~ 8.0	Singlet	1H	C5-H

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum is predicted to display five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm	Assignment
~ 40	N-CH ₃
~ 90	C4
~ 115	CN (Nitrile)
~ 130	C5
~ 140	C3

Infrared (IR) Spectroscopy

The IR spectrum of **1-methyl-1H-pyrazole-4-carbonitrile** would be characterized by the presence of a strong absorption band for the nitrile group and various bands corresponding to the pyrazole ring and the methyl group.

Wavenumber (cm ⁻¹)	Intensity	Functional Group
~ 2230	Strong	C≡N (Nitrile stretch)
~ 3100-3000	Medium-Weak	C-H (Aromatic stretch)
~ 2950-2850	Medium-Weak	C-H (Aliphatic stretch)
~ 1600-1450	Medium-Strong	C=C, C≡N (Ring stretch)
~ 1450-1350	Medium	C-H (Methyl bend)

Mass Spectrometry (MS)

Predicted mass spectrometry data for **1-methyl-1H-pyrazole-4-carbonitrile** suggests the following m/z values for various adducts.[\[1\]](#) The molecular ion peak [M]⁺ would be expected at m/z 107.

Adduct	m/z
[M+H] ⁺	108.05563
[M+Na] ⁺	130.03757
[M] ⁺	107.04780

Experimental Protocols

The following are generalized protocols for obtaining spectral data for small organic molecules like **1-methyl-1H-pyrazole-4-carbonitrile**.

NMR Spectroscopy

Sample Preparation:

- Accurately weigh 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean vial.

- Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is around 4-5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve signal resolution.
- Tune the probe to the appropriate nucleus (^1H or ^{13}C).
- Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Acquire the spectrum.
- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
- For solid samples, apply pressure using the instrument's clamp to ensure good contact with the crystal.

Data Acquisition:

- Initiate the sample scan using the instrument's software.
- The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation and Introduction:

- For analysis via a direct insertion probe, a small amount of the solid sample is placed in a capillary tube which is then inserted into the probe.
- For GC-MS analysis, the sample is dissolved in a volatile solvent and injected into the gas chromatograph.

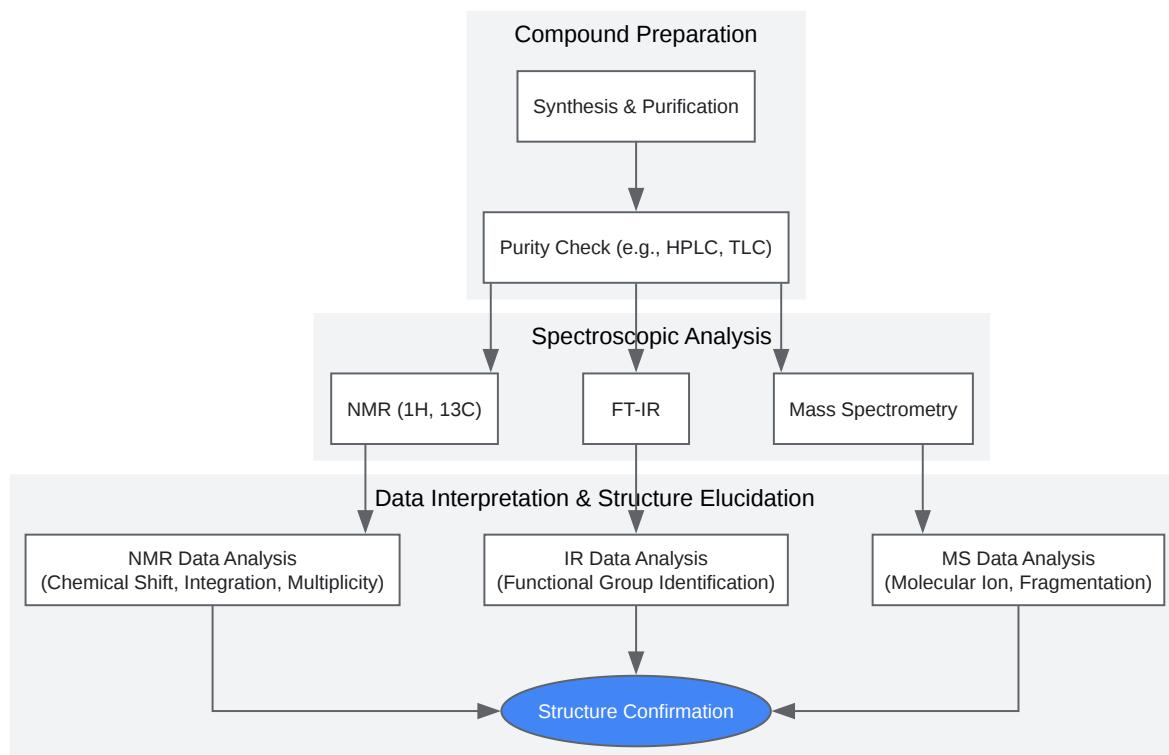
Data Acquisition:

- The sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Analysis Visualization

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound.

General Workflow for Spectral Analysis of a Chemical Compound

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Caption: Workflow for compound analysis.

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References

- 1. PubChemLite - 1-methyl-1h-pyrazole-4-carbonitrile (C5H5N3) [pubchemlite.lcsb.uni.lu]

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